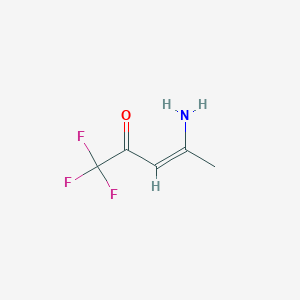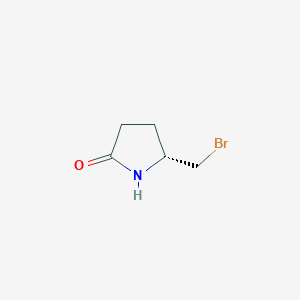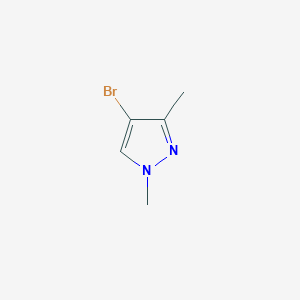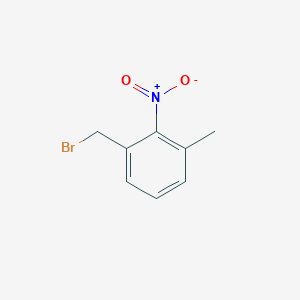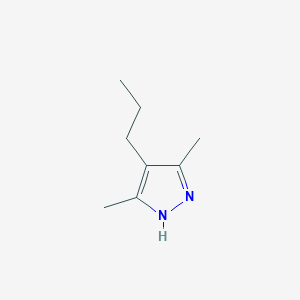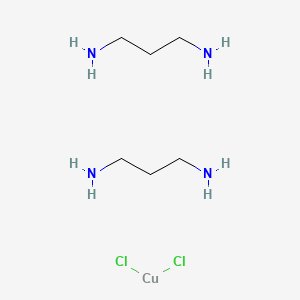
Bis(1,3-propanediamine) Copper(II) Dichloride
Descripción general
Descripción
Bis(1,3-propanediamine) Copper(II) Dichloride is a coordination compound involving copper(II) ions and 1,3-propanediamine ligands. While the specific compound is not directly studied in the provided papers, related copper(II) complexes with various ligands have been synthesized and characterized, offering insights into the coordination chemistry of copper(II) with nitrogen-donor ligands and the potential properties of Bis(1,3-propanediamine) Copper(II) Dichloride.
Synthesis Analysis
Molecular Structure Analysis
Copper(II) complexes exhibit a range of coordination geometries, from square-planar to octahedral. The molecular structure of these complexes is often elucidated using X-ray crystallography. For example, a copper(II) complex with pyrazine-2,3-dicarboxamide ligands forms a centrosymmetric square-plane with weakly coordinating perchlorate ions, resulting in an elongated octahedron . Another complex with iminodiacetamide ligands also shows a square-planar coordination with weakly bonded amide oxygen atoms completing an s-facial distorted octahedral coordination . These studies demonstrate the versatility of copper(II) coordination environments.
Chemical Reactions Analysis
Copper(II) complexes can participate in various chemical reactions, including redox processes. Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox behavior of these complexes. For instance, the electrochemical properties of copper(II) complexes with a Schiff base ligand were found to be dependent on reversible and quasi-reversible redox waves . Additionally, the reaction of copper perchlorate hexahydrate with chelating ligands and pseudohalides led to the formation of new copper(II) coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of copper(II) complexes are influenced by their molecular structure. For example, the crystal structure of a copper(II) complex with a disulfoxide ligand revealed the formation of layers of distorted square planar CuO4 groups, with each copper atom achieving square pyramidal coordination . The luminescence properties of copper(II) complexes are also of interest, with some complexes displaying intraligand fluorescence and phosphorescence in glassy solutions . Thermal and electrochemical studies provide additional information on the stability and redox behavior of these complexes .
Aplicaciones Científicas De Investigación
Coordination Properties and Crystal Structure
Bis(1,3-propanediamine) Copper(II) Dichloride demonstrates notable coordination properties. In a study, the coordination modes of copper ions in similar copper(II) complexes were examined, revealing different geometric configurations such as square-planar and tetragonal pyramidal structures. These complexes exhibit interesting physicochemical properties, important for understanding the behavior of copper(II) in various chemical environments (Kaczmarek et al., 2018).
Antitumor Activities
Copper(II) complexes, including those similar to Bis(1,3-propanediamine) Copper(II) Dichloride, have been studied for their antitumor properties. One research indicated that copper(II) complexes could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer drugs (Zhao et al., 2022).
Macrocyclic Synthesis
In the synthesis of macrocyclic compounds, reactions involving bis(propane-1,3-diamine)copper(II) ions have been explored. These reactions produce macrocyclic products under certain conditions, showcasing the utility of such copper(II) complexes in organic synthesis (Bernhardt et al., 2000).
O2− Scavenger Properties
Copper(II) complexes with diamino-diamide-type ligands, similar to Bis(1,3-propanediamine) Copper(II) Dichloride, exhibit catalytic properties in O2− dismutation. These complexes have been studied for their scavenger and catalytic activities, which are relevant in various chemical and biological contexts (Bonomo et al., 1994).
Thermal Decomposition
The thermal decomposition of copper(II) complexes, including those with bis(1,3-propanediamine), has been investigated. This research provides insights into the stability and decomposition pathways of these complexes, crucial for applications in materials science and catalysis (Wendlandt, 1963).
Chelating Resin Functionalisation
Bis(1,3-propanediamine) Copper(II) Dichloride-like complexes have been used to functionalize chelating resins. These resins show promise in the selective concentration of trace metal ions, which is significant for environmental monitoring and analytical chemistry (Dev & Rao, 1996).
Propiedades
IUPAC Name |
dichlorocopper;propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUSKWQWIPIFEB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.C(CN)CN.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2CuN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514304 | |
| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,3-propanediamine) Copper(II) Dichloride | |
CAS RN |
32270-93-2 | |
| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,3-propanediamine) Copper(II) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



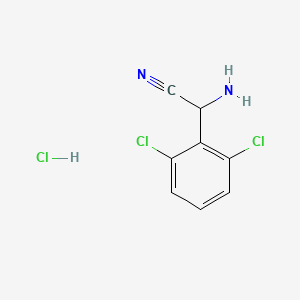

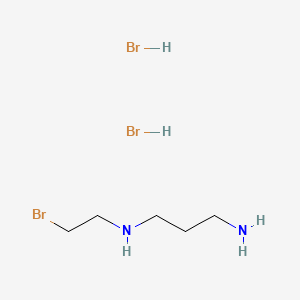
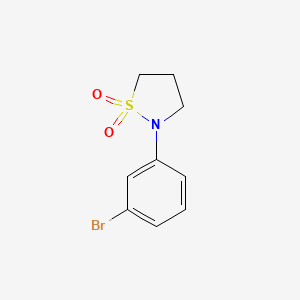
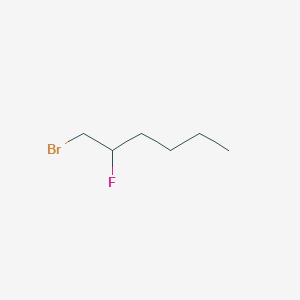
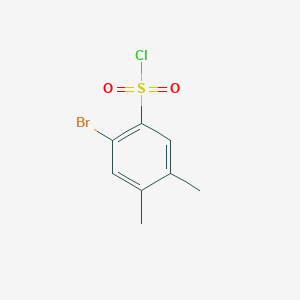
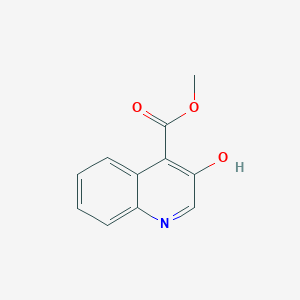
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)
